molecular formula C9H22N2O B1385106 N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine CAS No. 1040693-27-3

N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine

Cat. No. B1385106
CAS RN: 1040693-27-3
M. Wt: 174.28 g/mol
InChI Key: VBZNNTBXYDDNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine (EMPD) is a synthetic amine with a wide range of applications in organic chemistry. It has been used in various synthetic reactions, such as in the synthesis of polymers and heterocycles. EMPD is also used as a catalyst in organic synthesis, and as a reagent in the preparation of organic compounds. EMPD is a versatile compound with a wide range of applications in the laboratory.

Scientific Research Applications

CO2 Adsorption Performance

A study by Sim, Pacia, & Ko (2020) explored the synthesis of a CO2 adsorbent using a diaminosilane with a propyl spacer, showing that it exhibited better CO2 adsorption capacity and efficiency compared to a similar compound with an ethyl spacer. This demonstrates the potential of N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine in enhancing CO2 capture technology.

Organoboron Compound Synthesis

A research by Kliegel et al. (1992) involved the synthesis of organoboron compounds using 1,3-propanediamine derivatives. This indicates the role of compounds like N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine in the creation of complex organoboron structures, which have diverse applications in chemistry.

Catalytic Properties in Reactions

Lee, Gowrisankar, & Kim (2004) found that N,N,N′,N′-Tetramethyl-1,3-propanediamine, a similar compound, effectively catalyzes the Baylis–Hillman reaction of cycloalkenones, suggesting that N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine might also have significant catalytic properties (Lee et al., 2004).

Analytical Applications in Biocide Quantification

The tri-amine N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine, closely related to N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine, was determined in raw materials using various analytical techniques, as studied by Mondin et al. (2014). This research highlights the application of such compounds in analytical chemistry for the quantification and analysis of biocides.

properties

IUPAC Name

N-ethyl-N'-(3-methoxypropyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2O/c1-3-10-6-4-7-11-8-5-9-12-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZNNTBXYDDNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Ethyl-N3-(3-methoxypropyl)-1,3-propanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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